molecular formula C6H7F3N2O B11777223 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 1624262-42-5

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B11777223
CAS No.: 1624262-42-5
M. Wt: 180.13 g/mol
InChI Key: AFKYRWRLFTYBSE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound with the molecular formula C6H7F3N2O It is a pyrazole derivative, characterized by the presence of two methyl groups and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazine derivatives in the presence of a trifluoromethylating agent. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, as it can modulate the activity of enzymes and receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-Bromo-1,2-dimethyl-1H-imidazole
  • 2-Trifluoromethyl-4,5-dicyanoimidazole

Uniqueness

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazole ring. The presence of both methyl and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Biological Activity

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications, with a focus on anti-inflammatory and analgesic effects.

  • Molecular Formula : C6H7F3N2O
  • Molecular Weight : 180.13 g/mol
  • CAS Number : 656825-59-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to introduce the trifluoromethyl group, which is crucial for enhancing biological activity. Various methods have been reported in the literature, including multi-step reactions that yield high purity compounds suitable for biological testing .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that related pyrazole derivatives showed promising COX-2 inhibitory activity with selectivity indices indicating their potential as safer alternatives to traditional NSAIDs .

Key Findings :

  • The compound displayed a COX-2 selectivity index of up to 9.31 in certain derivatives .
  • Histopathological studies revealed minimal degenerative changes in organs like the liver and kidneys when tested in vivo, suggesting a favorable safety profile .

Analgesic Effects

In addition to anti-inflammatory properties, the compound has been evaluated for its analgesic effects. In various animal models, it demonstrated significant pain relief comparable to established analgesics such as diclofenac and celecoxib.

Case Study :
In a carrageenan-induced rat paw edema model, compounds similar to this compound showed inhibition percentages significantly higher than control groups .

Data Tables

Property Value
Molecular FormulaC6H7F3N2O
Molecular Weight180.13 g/mol
CAS Number656825-59-1
COX-2 Selectivity IndexUp to 9.31
ED50 (Anti-inflammatory)Significant (exact value varies by derivative)

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of cyclooxygenase enzymes (COX). This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain signaling pathways.

Properties

CAS No.

1624262-42-5

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-ol

InChI

InChI=1S/C6H7F3N2O/c1-3-4(12)5(6(7,8)9)10-11(3)2/h12H,1-2H3

InChI Key

AFKYRWRLFTYBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)O

Origin of Product

United States

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